molecular formula C13H10BrClO3 B14403136 2-(5-Bromo-2-chlorobenzoyl)cyclohexane-1,3-dione CAS No. 88562-13-4

2-(5-Bromo-2-chlorobenzoyl)cyclohexane-1,3-dione

Cat. No.: B14403136
CAS No.: 88562-13-4
M. Wt: 329.57 g/mol
InChI Key: ZZCKGQRZDKFYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-2-chlorobenzoyl)cyclohexane-1,3-dione is an organic compound that features a benzoyl group substituted with bromine and chlorine atoms, attached to a cyclohexane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-chlorobenzoyl)cyclohexane-1,3-dione typically involves the reaction of 5-bromo-2-chlorobenzoic acid with cyclohexane-1,3-dione under specific conditions. The reaction may require the use of a dehydrating agent to facilitate the formation of the benzoyl group. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-chlorobenzoyl)cyclohexane-1,3-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzoyl group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Cycloaddition Reactions: The cyclohexane-1,3-dione moiety can participate in cycloaddition reactions to form larger ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce compounds with altered oxidation states.

Scientific Research Applications

2-(5-Bromo-2-chlorobenzoyl)cyclohexane-1,3-dione has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-chlorobenzoyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoyl-substituted cyclohexane-1,3-diones, such as:

  • 2-(5-Chloro-2-fluorobenzoyl)cyclohexane-1,3-dione
  • 2-(5-Bromo-2-methylbenzoyl)cyclohexane-1,3-dione

Uniqueness

2-(5-Bromo-2-chlorobenzoyl)cyclohexane-1,3-dione is unique due to the presence of both bromine and chlorine atoms on the benzoyl group, which can influence its chemical reactivity and potential applications. The combination of these substituents can lead to distinct properties and interactions compared to other similar compounds.

Properties

CAS No.

88562-13-4

Molecular Formula

C13H10BrClO3

Molecular Weight

329.57 g/mol

IUPAC Name

2-(5-bromo-2-chlorobenzoyl)cyclohexane-1,3-dione

InChI

InChI=1S/C13H10BrClO3/c14-7-4-5-9(15)8(6-7)13(18)12-10(16)2-1-3-11(12)17/h4-6,12H,1-3H2

InChI Key

ZZCKGQRZDKFYLM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.